molecular formula C18H14O B079883 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one CAS No. 13304-07-9

6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one

Cat. No. B079883
CAS RN: 13304-07-9
M. Wt: 246.3 g/mol
InChI Key: GMFRYGQSVPUWOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one, also known as tropone, is a cyclic ketone with a unique structure that has been the subject of significant scientific research. Tropone has a bicyclic structure, with a seven-membered ring containing a ketone group and a double bond. This compound has been studied for its potential applications in organic synthesis, as well as for its biological activity.

Mechanism Of Action

The mechanism of action of 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one is not fully understood, but it is believed to act as an electrophile, reacting with nucleophiles to form adducts. Tropone has been shown to undergo reactions with a variety of nucleophiles, including amines, alcohols, and thiols.

Biochemical And Physiological Effects

Tropone has been shown to have a range of biochemical and physiological effects. It has been studied for its potential as an anti-cancer agent, due to its ability to induce apoptosis in cancer cells. Tropone has also been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages And Limitations For Lab Experiments

One advantage of 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one is that it is readily available and relatively easy to synthesize. It is also a versatile building block for organic synthesis, making it useful in a wide range of applications. However, 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one can be difficult to handle due to its high reactivity and tendency to polymerize. It is also highly volatile and has a strong odor, which can make it unpleasant to work with.

Future Directions

There are several potential future directions for research on 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one. One area of interest is the development of new synthetic methods for the production of 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one and its derivatives. Another area of research is the investigation of the biological activity of 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one and its potential as a therapeutic agent. There is also potential for the use of 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one in the development of new materials, such as polymers and coatings. Further research is needed to fully understand the properties and potential applications of this unique compound.

Synthesis Methods

The synthesis of 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one can be achieved through several methods, including the oxidation of cycloheptatriene and the dehydration of 2-hydroxycycloheptanone. One of the most commonly used methods involves the reaction of 2,4-pentanedione with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction produces 6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one in good yields and is relatively simple to carry out.

Scientific Research Applications

Tropone has been extensively studied for its potential applications in organic synthesis. It can be used as a building block for the synthesis of a variety of compounds, including natural products and pharmaceuticals. Tropone can also be used as a dienophile in Diels-Alder reactions, which are a powerful tool for the synthesis of complex organic molecules.

properties

CAS RN

13304-07-9

Product Name

6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one

Molecular Formula

C18H14O

Molecular Weight

246.3 g/mol

IUPAC Name

6,6-diphenylbicyclo[3.1.0]hex-3-en-2-one

InChI

InChI=1S/C18H14O/c19-16-12-11-15-17(16)18(15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,15,17H

InChI Key

GMFRYGQSVPUWOJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2(C3C2C(=O)C=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2(C3C2C(=O)C=C3)C4=CC=CC=C4

Origin of Product

United States

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